2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide is a fluorinated organic compound with a complex structure It is characterized by the presence of trifluoromethyl and biphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a biphenyl derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The biphenyl moiety may also contribute to its activity by facilitating interactions with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality but lacking the biphenyl group.
2,2,2-Trifluoro-N-phenylacetamide: Contains a phenyl group instead of the biphenyl moiety, leading to different chemical and biological properties
Uniqueness
2,2,2-Trifluoro-N-(4’-pentanoyl[1,1’-biphenyl]-4-yl)acetamide is unique due to the combination of its trifluoromethyl and biphenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61592-87-8 |
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Molecular Formula |
C19H18F3NO2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(4-pentanoylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18F3NO2/c1-2-3-4-17(24)15-7-5-13(6-8-15)14-9-11-16(12-10-14)23-18(25)19(20,21)22/h5-12H,2-4H2,1H3,(H,23,25) |
InChI Key |
OBADBWIXYBTHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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